

# how to avoid aggregation of ADCs with PEGylated linkers

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Compound of Interest

Compound Name: Mal-amido-PEG8-val-gly

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# Technical Support Center: Antibody-Drug Conjugates

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the aggregation of Antibody-Drug Conjugates (ADCs) with PEGylated linkers.

## Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs with PEGylated linkers?

Aggregation of ADCs is a multifactorial issue primarily driven by the increased hydrophobicity of the conjugate compared to the native monoclonal antibody (mAb). While PEGylated linkers are designed to be hydrophilic to counteract this, aggregation can still occur due to:

- High Drug-to-Antibody Ratio (DAR): As the number of hydrophobic drug-linker molecules
  conjugated to the antibody increases, the overall hydrophobicity of the ADC can surpass the
  solubilizing capacity of the PEG linker, leading to intermolecular hydrophobic interactions
  and aggregation.[1][2]
- Hydrophobic Payloads and Linkers: Many potent cytotoxic payloads and parts of the linker construct are inherently hydrophobic.[1][2][3] These hydrophobic patches on the surface of the ADC can interact, leading to self-association and aggregation.[2][3]

## Troubleshooting & Optimization





- Linker Chemistry: The structure of the PEG linker itself can influence aggregation. For instance, some studies suggest that certain linker architectures may expose hydrophobic regions of the payload or antibody, promoting aggregation.[4]
- Conjugation Process: The conditions used during the conjugation reaction, such as pH, temperature, and the use of organic co-solvents to dissolve the drug-linker, can stress the antibody and induce unfolding and subsequent aggregation.[5][6]
- Formulation and Storage Conditions: Inappropriate buffer pH, ionic strength, temperature, and exposure to physical stress (e.g., agitation) during formulation and storage can lead to ADC instability and aggregation.[3][5]

Q2: How can I modify the PEGylated linker to reduce ADC aggregation?

Optimizing the PEG linker is a key strategy to mitigate ADC aggregation. Consider the following modifications:

- Increase PEG Chain Length: Longer PEG chains can provide a more effective hydrophilic shield around the hydrophobic payload, reducing intermolecular interactions.[7][8] However, there is a trade-off, as excessively long PEG chains can sometimes negatively impact the ADC's in vitro cytotoxicity.[9][10][11]
- Utilize Branched or Pendant PEG Architectures: Compared to linear PEG linkers, branched or pendant (multi-arm) PEG structures can offer a more comprehensive "hydration shell" around the drug-linker.[9][12] This enhanced shielding can be particularly effective at higher DARs, improving solubility and reducing aggregation.[9][12][13]
- Employ Monodisperse PEGs: Using monodisperse (discrete) PEG linkers with a single, defined molecular weight, as opposed to polydisperse mixtures, results in a more homogeneous ADC product. This homogeneity can lead to more predictable and stable formulations with a reduced propensity for aggregation.[1]

Q3: What formulation strategies can be employed to prevent ADC aggregation?

Formulation optimization plays a crucial role in maintaining the stability of ADCs. Key strategies include:



- Incorporate Surfactants: Non-ionic surfactants such as Polysorbate 20 (Tween® 20) and
  Polysorbate 80 (Tween® 80) are commonly used to prevent protein aggregation.[5][14] They
  work by competitively binding to hydrophobic interfaces and reducing protein surface
  adsorption, thereby minimizing the formation of aggregates.[15][16][17]
- Add Stabilizing Excipients:
  - Amino Acids: Arginine is a well-known aggregation suppressor that can be added to ADC formulations.[15][18][19][20][21] It is thought to work by interacting with hydrophobic patches on the protein surface and inhibiting intermolecular interactions.
  - Sugars: Sugars like trehalose and sucrose are effective cryoprotectants and lyoprotectants that stabilize proteins during freeze-drying and in liquid formulations by forming a hydration shell around the protein.[1][8][22]
- Optimize Buffer Conditions: Maintaining an optimal pH and ionic strength is critical for ADC stability. The buffer should be chosen to be compatible with the specific ADC and to minimize conformational changes that could lead to aggregation.[2][3]

Q4: Are there any processing strategies during conjugation that can minimize aggregation?

Yes, modifying the conjugation process itself can significantly reduce aggregation:

• Solid-Phase Conjugation: One innovative approach is to immobilize the antibody on a solid support, such as a resin, during the conjugation reaction.[3][5][6] This physically separates the antibody molecules, preventing them from aggregating while the hydrophobic drug-linker is being attached.[5][6] After conjugation, the ADC is released into a stabilizing buffer.[5]

## **Troubleshooting Guide**

Problem: My ADC with a PEGylated linker is showing significant aggregation after purification.



Potential Cause	Troubleshooting Steps		
High DAR	- Reduce the molar excess of the drug-linker during the conjugation reaction Optimize the reaction time and temperature to achieve a lower average DAR.		
Suboptimal PEG Linker	- Synthesize ADCs with longer linear PEG chains (e.g., PEG12, PEG24) Design and test branched or pendant PEG linkers to enhance shielding of the hydrophobic payload.		
Harsh Conjugation Conditions	- If using organic co-solvents, minimize the percentage and exposure time Investigate alternative, milder conjugation chemistries Consider implementing a solid-phase conjugation strategy to physically prevent aggregation during the reaction.		
Inadequate Formulation	- Screen different buffer systems to find the optimal pH and ionic strength for your ADC Add stabilizing excipients to your formulation buffer. Start with commonly used concentrations (see Table 1) Incorporate a non-ionic surfactant like Polysorbate 20 or 80.		

## **Quantitative Data Summary**

The following table summarizes key quantitative data from various studies on mitigating ADC aggregation.

Table 1: Summary of Quantitative Data for ADC Aggregation Mitigation



Strategy	Parameter	Condition	Observed Effect on Aggregation	Reference
Linker Architecture	Linear vs. Pendant PEG	Trastuzumab- DM1 ADC (DAR 8)	Pendant (P- (PEG12)2) linker showed slower clearance and lower aggregation tendency compared to linear (L-PEG24) linker.	[10]
Formulation: Excipients	Polysorbate 20	0.01 g/L in cell culture medium	Effective in reducing aggregate formation of mAbs.	[7]
Arginine	>200 mM	Suppresses aggregate formation in IFNβ-1b solutions.	[18]	
Trehalose	230 mM	Reduced high molecular weight (HMW) species from 38.8% to 4.89% for trastuzumab under thermal stress.	[8]	_

## **Experimental Protocols**

Protocol 1: Analysis of ADC Aggregation by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)



Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their hydrodynamic radius and determine their absolute molar mass.

#### Materials:

- ADC sample
- SEC-MALS system (e.g., HPLC with UV detector, DAWN MALS detector, Optilab dRI detector)
- SEC column suitable for mAbs (e.g., TSKgel G3000SWXL)
- Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer, filtered and degassed.

#### Procedure:

- System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved for all detectors (UV, MALS, dRI).
- Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase. Filter the sample through a 0.1  $\mu$ m or 0.22  $\mu$ m filter to remove any large particulates.
- Injection: Inject a defined volume of the prepared sample (e.g., 50-100  $\mu$ L) onto the equilibrated column.
- Data Acquisition: Collect data from the UV, MALS, and dRI detectors throughout the chromatographic run.
- Data Analysis:
  - Use specialized software (e.g., ASTRA software) to analyze the data.
  - Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates in the chromatogram.
  - Calculate the molar mass of each species using the MALS and dRI data.

## Troubleshooting & Optimization





 Determine the percentage of each species by integrating the peak areas from the UV or dRI chromatogram.

Protocol 2: Assessment of ADC Hydrophobicity and DAR by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity. While primarily a tool for DAR analysis, HIC can also provide insights into the aggregation propensity of an ADC.

#### Materials:

- ADC sample
- HPLC system with a UV detector
- HIC column (e.g., TSKgel Butyl-NPR)
- Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
- Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

#### Procedure:

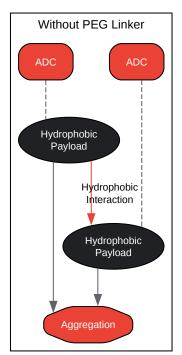
- System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8-1.0 mL/min until a stable baseline is observed.
- Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
- Injection: Inject the prepared sample onto the column.
- Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100%
   Mobile Phase B over a defined period (e.g., 20-30 minutes) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
- Data Acquisition: Monitor the eluent at 280 nm.
- Data Analysis:

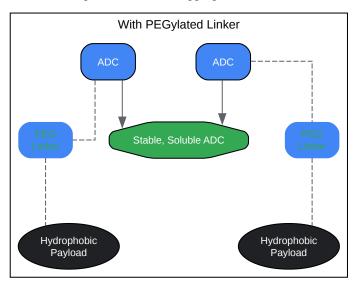


- Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
- Calculate the weighted average DAR by integrating the peak areas and normalizing to the total area.
- A broad peak profile or the presence of pre-peaks can sometimes be indicative of aggregation or other instabilities.

## **Visualizations**

#### Mechanism of PEG Shielding to Prevent ADC Aggregation





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Caption: Mechanism of PEG shielding to prevent ADC aggregation.

Competitive Adsorption at Interfaces

ADC (Unfolded)

Surfactant
(e.g., Polysorbate)

Adsorption & Aggregation

Preferential
Adsorption

Hydrophobic Interface (e.g., Air-Water)

Binding to Hydrophobic Patches

ADC (Native)

Hydrophobic Patch

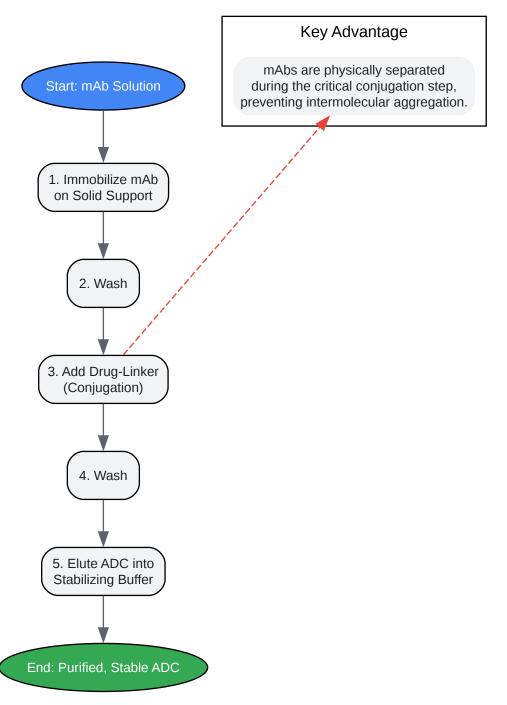
Stable ADC

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Caption: Role of surfactants in preventing ADC aggregation.



### Solid-Phase Conjugation Workflow to Prevent Aggregation



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Caption: Solid-phase conjugation workflow to prevent aggregation.



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